N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or activate biological pathways. The acetyl and bromophenyl groups can further modulate its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-(4-bromophenyl)acrylamide
- N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOZLLKCRKYKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.